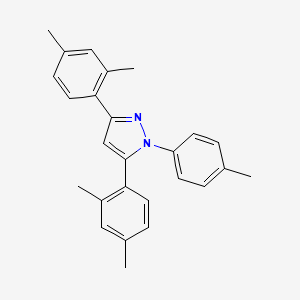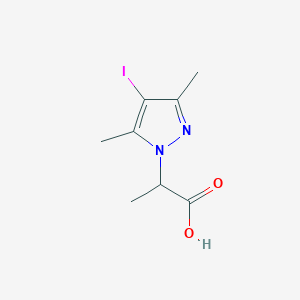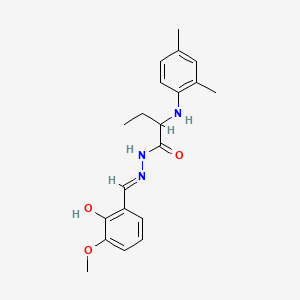
2-(2,4-dimethylanilino)-N'-(2-hydroxy-3-methoxybenzylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both an anilino group and a hydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide typically involves the condensation of 2,4-dimethylaniline with a suitable hydrazide derivative. The reaction is often carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylanilino)-N’~1~-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-(2,4-Dimethylanilino)-N’~1~-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is unique due to the presence of both a methoxy group and a hydroxy group on the phenyl ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C20H25N3O3/c1-5-16(22-17-10-9-13(2)11-14(17)3)20(25)23-21-12-15-7-6-8-18(26-4)19(15)24/h6-12,16,22,24H,5H2,1-4H3,(H,23,25)/b21-12+ |
InChI Key |
JTFSCBWSMONXCP-CIAFOILYSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)NC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)
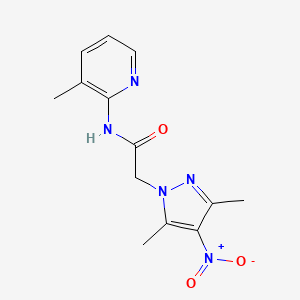
![2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)
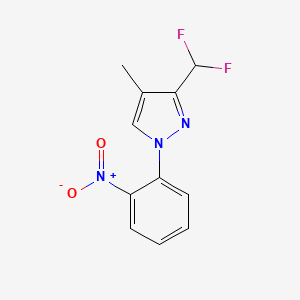
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909784.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10909785.png)
![3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B10909796.png)
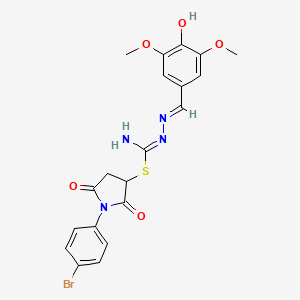
![3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B10909802.png)


